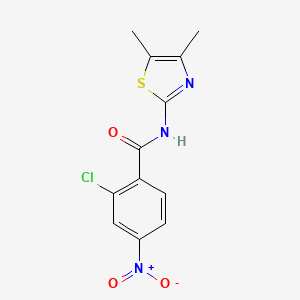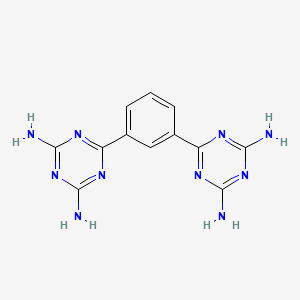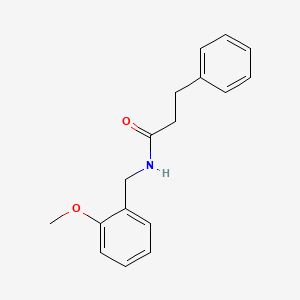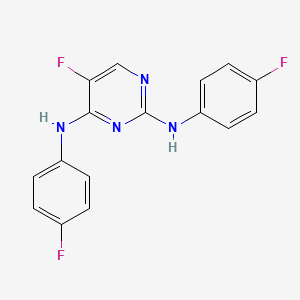
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a nitro group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate alkylating agents under controlled conditions.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amidation: The final step involves the formation of the amide bond by reacting the chlorinated nitrobenzene derivative with the thiazole derivative in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, sodium borohydride, methanol.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Major Products Formed
Substitution: Corresponding substituted derivatives (e.g., amides, thioethers).
Reduction: 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-aminobenzamide.
Oxidation: Sulfoxides or sulfones of the thiazole ring.
科学研究应用
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide: Similar structure but lacks the nitro group.
4-nitro-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide: Similar structure but lacks the chlorine atom.
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-aminobenzamide: Similar structure but has an amino group instead of a nitro group.
Uniqueness
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both the nitro group and the chlorine atom, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c1-6-7(2)20-12(14-6)15-11(17)9-4-3-8(16(18)19)5-10(9)13/h3-5H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPVQTHKMXEPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5820790.png)
![N-[2-(dimethylamino)ethyl]-2-iodobenzamide](/img/structure/B5820796.png)
![2-[(3-fluorophenyl)methyl-propylamino]ethanol](/img/structure/B5820797.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5820801.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5820809.png)
![N-CYCLOHEXYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B5820810.png)
![N-{(E)-1-AMINO-1-[(4-METHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-N'-(3-CHLORO-2-METHYLPHENYL)THIOUREA](/img/structure/B5820819.png)

![ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5820825.png)
![1-[3,4-dihydro-1(2H)-quinolinyl]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B5820833.png)


![N-[(3,5-dimethylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B5820873.png)
